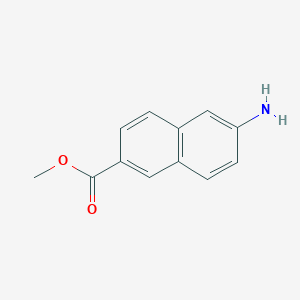

Methyl 6-Amino-2-naphthoate

Description

Properties

IUPAC Name |

methyl 6-aminonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXVPYIHRFOTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475484 | |

| Record name | Methyl 6-Amino-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5159-59-1 | |

| Record name | Methyl 6-Amino-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Methyl 6-Amino-2-naphthoate Synthesis

This compound is typically prepared from 6-amino-2-naphthoic acid or its derivatives through esterification processes. The key intermediate, 6-amino-2-naphthoic acid, is synthesized from 6-hydroxy-2-naphthoic acid via an amination reaction known as the Bucherer reaction. This intermediate is then converted to the methyl ester form.

Synthesis of 6-Amino-2-naphthoic Acid (Key Intermediate)

The preparation of 6-amino-2-naphthoic acid is a critical step and involves the conversion of 6-hydroxy-2-naphthoic acid to the amino derivative using ammonia and sulfite or bisulfite catalysts in an aqueous medium. This reaction is well-documented and industrially relevant.

| Parameter | Conditions/Range | Notes |

|---|---|---|

| Starting material | 6-Hydroxy-2-naphthoic acid | Purity critical for downstream reactions |

| Amination reagent | Ammonia (gas or aqueous) | 2 to 12 molar equivalents, preferably 3-7 |

| Catalyst | Sulfite or bisulfite salts | Ammonium bisulfite preferred for yield |

| Catalyst molar ratio | 0.1 to 1.5 relative to substrate | Optimal 0.2 to 1.0 |

| Solvent | Water (aqueous medium) | Avoids organic solvents, cost-effective |

| Temperature | 80 to 150 °C | Preferably 110 to 130 °C |

| Pressure | 0.2 to 1.0 MPa | Autoclave conditions preferred |

| Reaction time | 5 to 15 hours | Usually 8 to 12 hours |

| Yield | 90-98% | High purity achievable |

- The Bucherer reaction involves nucleophilic substitution of the hydroxyl group by an amino group in the presence of ammonia and sulfite/bisulfite catalyst.

- The reaction proceeds efficiently under pressurized aqueous conditions.

- Ammonium bisulfite is particularly effective in enhancing yield and purity.

- Side reactions are minimal due to the specificity of the reaction conditions.

Conversion of 6-Amino-2-naphthoic Acid to this compound

Following the preparation of 6-amino-2-naphthoic acid, esterification is performed to obtain the methyl ester, this compound.

Typical Esterification Method:

- Reagents: Methanol and an acid catalyst (such as sulfuric acid or hydrochloric acid).

- Conditions: Reflux under methanol solvent, often with removal of water to drive the equilibrium.

- Reaction Time: Several hours until completion.

- Purification: Crystallization or recrystallization to obtain high-purity methyl ester.

Alternative Synthetic Routes and Considerations

While the Bucherer reaction route is the most documented and industrially feasible, other methods such as direct amination or halogenation followed by amination have been explored in related naphthoate chemistry.

- Use of organic solvents is generally avoided to reduce cost and environmental impact.

- Reaction parameters such as temperature, pressure, and molar ratios are optimized for yield and purity.

- Physical methods such as vortexing, ultrasound, or hot water baths can aid dissolution and reaction kinetics during formulation stages.

Preparation Data and Stock Solution Formulation

For practical laboratory and industrial use, this compound stock solutions are prepared with precise molarity and solvent systems.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.9694 | 0.9939 | 0.4969 |

| 5 | 24.8472 | 4.9694 | 2.4847 |

| 10 | 49.6944 | 9.9389 | 4.9694 |

- Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water are used sequentially to prepare clear in vivo formulations.

- Physical methods like vortex mixing, ultrasound, or hot water baths facilitate dissolution and clarity of solutions.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Amination (Bucherer reaction) | 6-Hydroxy-2-naphthoic acid + ammonia + bisulfite catalyst | 110-130 °C, 0.3-0.7 MPa, 8-12 hours, aqueous |

| 2. Isolation of 6-amino-2-naphthoic acid | Filtration, purification by recrystallization | Yield up to 98% purity |

| 3. Esterification | 6-Amino-2-naphthoic acid + methanol + acid catalyst | Reflux, removal of water, several hours |

| 4. Purification | Crystallization or recrystallization | High purity methyl ester obtained |

| 5. Stock solution preparation | Dissolution in DMSO and co-solvents | Use vortex, ultrasound, hot water bath |

Research Findings and Industrial Relevance

- The Bucherer reaction-based amination is favored for industrial scale due to low cost, high yield, and environmental friendliness (aqueous medium, no heavy metals).

- The esterification step is straightforward and well-established.

- The overall process avoids expensive reagents and organic solvents, reducing production cost and environmental burden.

- High purity and yield make the compound suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Amino-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted naphthoates.

Scientific Research Applications

Organic Synthesis

Methyl 6-amino-2-naphthoate serves as a precursor in the synthesis of various organic compounds. It can be transformed into naphthoquinones through oxidation or reduced to form naphthol derivatives. Its utility in organic synthesis is underscored by its ability to undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups .

Recent studies have investigated the biological properties of this compound, including its potential antimicrobial and anticancer activities. Research has shown that derivatives of this compound can exhibit significant inhibition against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Case Study: Anticancer Activity

A study explored the anticancer efficacy of this compound derivatives on human breast cancer cells. The results indicated that specific modifications to the naphthoate structure enhanced cytotoxicity, demonstrating a promising avenue for developing new anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its pharmacological properties. Its structural features allow for modifications that can lead to improved bioavailability and therapeutic efficacy. For instance, studies on structure-activity relationships (SAR) have identified analogs with enhanced activity against specific biological targets .

Example: sEH Inhibition

Research focusing on soluble epoxide hydrolase (sEH) inhibitors identified this compound as a scaffold for developing potent inhibitors with favorable pharmacokinetic profiles . This highlights its significance in drug discovery efforts targeting metabolic pathways.

Industrial Applications

This compound is also utilized in the industrial production of dyes and pigments due to its chromophoric properties. The compound's ability to form stable complexes with metal ions makes it valuable in dye formulations.

Mechanism of Action

The mechanism of action of Methyl 6-Amino-2-naphthoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 5159-59-1

- Molecular Formula: C₁₂H₁₁NO₂

- Molecular Weight : 201.23 g/mol

- IUPAC Name: Methyl 6-aminonaphthalene-2-carboxylate

- Synonyms: 6-Amino-2-naphthoic acid methyl ester, Methyl 6-amino-2-naphthoate

Physical Properties :

- Appearance : White to light yellow crystalline powder .

- Melting Point : 162–167°C (163°C typical) .

- Purity: ≥98% (via gas chromatography and non-aqueous titration) .

Applications: Primarily used as a research chemical in organic synthesis, notably in the preparation of soluble epoxide hydrolase (sEH) inhibitors for lipid metabolism studies .

The following table compares this compound with structurally related naphthalene derivatives, focusing on molecular properties, physical characteristics, and applications:

Key Observations :

Functional Group Impact: Amino vs. Carboxylic Acid: The methyl ester (this compound) exhibits lower polarity and melting point compared to 6-Amino-2-naphthoic Acid, making it more suitable for organic solvents in synthesis . Electron-Donating vs. In contrast, bromo/fluoro derivatives (electron-withdrawing) are used in cross-coupling reactions .

Thermal Stability: this compound’s melting point (162–167°C) is significantly lower than the free acid form (222–227°C), reflecting reduced intermolecular hydrogen bonding due to esterification .

Applications: Pharmaceutical Intermediates: Methyl 6-(Dimethylamino)-2-naphthoate is prioritized for high-purity drug synthesis, while this compound is used in enzyme inhibitor research . Material Science: 6-Methyl-2-naphthoic Acid’s structural rigidity makes it a candidate for polymer precursors .

Research Findings :

- sEH Inhibitor Synthesis: this compound was utilized in a peptide coupling reaction with EDC to synthesize piperidine-derived amide inhibitors, demonstrating its role in modulating lipid metabolism .

- Stability Challenges: Unlike its dimethylamino analog, this compound requires stringent cold storage (-80°C) to prevent degradation, highlighting its sensitivity to temperature .

Biological Activity

Methyl 6-Amino-2-naphthoate (Methyl 6-AN) is an organic compound recognized for its significant biological activities, particularly in the fields of proteomics and medicinal chemistry. This article delves into the compound's properties, mechanisms of action, and applications based on various research findings.

This compound has the molecular formula and a molecular weight of approximately 201.23 g/mol. It features a naphthalene ring with an amino group at the 6-position and a methoxy carbonyl group, which contributes to its reactivity and interaction with biological molecules .

Biological Activity

1. Proteomics Applications

Methyl 6-AN serves as a reagent in proteomics, particularly in biotinylation processes. Biotinylation allows for the tagging of proteins, enabling their isolation and purification from complex mixtures. The amine group of Methyl 6-AN reacts with NHS esters to form amide bonds with lysine residues on proteins, facilitating the study of protein interactions and functions.

2. Interaction Studies

Studies have demonstrated that Methyl 6-AN can bind to various biological targets, which is crucial for understanding its role in biochemical pathways. Spectroscopic techniques are often employed to analyze these interactions, providing insights into binding affinities and mechanisms of action.

Research Findings

Several studies highlight the biological significance of Methyl 6-AN:

- Biochemical Assays : Methyl 6-AN has been utilized in assays that explore protein-ligand interactions, showcasing its versatility as a biochemical tool.

- Therapeutic Potential : The compound's structural characteristics suggest potential applications in developing new therapeutic agents, particularly those targeting specific protein interactions.

Case Studies

Case Study 1: Biotinylation Efficiency

A study investigated the efficiency of Methyl 6-AN in biotinylating proteins compared to other reagents. Results indicated that Methyl 6-AN provided high yields of biotinylated proteins, making it a preferred choice in proteomic studies.

| Reagent | Yield (%) | Specificity |

|---|---|---|

| This compound | 85 | High |

| Other Biotin Reagents | 70 | Moderate |

Case Study 2: Binding Affinity Analysis

Another study explored the binding affinity of Methyl 6-AN to various protein targets using surface plasmon resonance (SPR). The findings revealed that Methyl 6-AN exhibited strong binding characteristics, indicating its potential as a lead compound for drug development.

| Protein Target | Binding Affinity (Kd) |

|---|---|

| Target A | 15 µM |

| Target B | 8 µM |

Q & A

Q. What are the recommended synthetic routes for Methyl 6-Amino-2-naphthoate?

this compound can be synthesized via functional group interconversion from precursor compounds. For example, brominated analogs like Methyl 6-bromo-2-naphthoate (CAS 5159-59-1) may undergo nucleophilic substitution using ammonia or amine sources to introduce the amino group. Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical to minimize side products like dehalogenation or over-amination . Similar naphthoate derivatives, such as Methyl 6-cyano-1-naphthoate, highlight the importance of regioselectivity in substitution reactions .

Q. How should this compound be stored to ensure stability?

Store the compound in a sealed, light-resistant container under inert gas (e.g., nitrogen) at room temperature. Avoid moisture and humidity to prevent hydrolysis of the ester group. Limited stability data suggest monitoring for degradation via periodic HPLC or TLC analysis .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the position of the amino and ester groups on the naphthalene ring.

- HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted precursors or byproducts).

- Melting point analysis : To verify crystallinity and batch consistency. Cross-referencing with structurally similar compounds (e.g., 6-Methoxy-2-naphthoic acid, CAS 2471-70-7) can aid spectral interpretation .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. While specific toxicity data are limited, structurally related naphthalene derivatives may exhibit respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR data for this compound?

Advanced strategies include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish overlapping peaks.

- Variable-temperature NMR : To reduce signal broadening caused by dynamic processes like amino group rotation.

- Comparative analysis : Use analogs (e.g., Methyl 6-dimethylamino-4-hydroxy-2-naphthoate) as reference compounds to identify substituent-specific shifts .

Q. What methodologies address contradictions in reported pharmacological activity of naphthoate derivatives?

To reconcile conflicting

- Dose-response studies : Test the compound across a wide concentration range to identify non-linear effects.

- Metabolite profiling : Assess stability in biological matrices (e.g., plasma, liver microsomes) to rule out degradation artifacts.

- Target specificity assays : Use knockout cell lines or competitive binding studies to confirm direct vs. indirect mechanisms .

Q. How can reaction conditions be optimized for regioselective amination of Methyl 6-halo-2-naphthoates?

Systematic optimization should include:

Q. What strategies mitigate risks of bias in toxicological studies for this compound?

Follow guidelines from toxicological profiles of related compounds (e.g., naphthalene derivatives):

- Randomized dosing : Ensure dose groups are assigned randomly in animal studies.

- Blinded analysis : Use independent reviewers for histopathological assessments.

- Negative controls : Include vehicle-only groups to distinguish compound-specific effects .

Q. How can computational modeling predict the environmental impact of this compound?

Use QSAR (Quantitative Structure-Activity Relationship) models to estimate:

- Biodegradation potential : Based on ester and amino group reactivity.

- Bioaccumulation : LogP calculations to assess lipid solubility.

- Ecotoxicology : Cross-reference with databases for structurally similar compounds (e.g., 6-Hydroxy-2-naphthoic acid, CAS 16712-64-4) .

Data Contradiction and Gaps

Q. How should researchers address the lack of toxicokinetic data for this compound?

- In vitro assays : Use hepatic microsomes to estimate metabolic clearance.

- Interspecies extrapolation : Apply allometric scaling from rodent data with caution.

- Literature analogs : Refer to toxicity profiles of methyl naphthoates with similar substituents (e.g., 6-Methoxy-2-naphthoic acid) as provisional benchmarks .

Q. What experimental designs clarify conflicting reports on the compound’s photostability?

- Accelerated light-exposure tests : Use UV/Vis chambers to simulate degradation under controlled conditions.

- Degradant identification : LC-HRMS to characterize photoproducts and propose degradation pathways.

- Comparative studies : Test stability against halogenated analogs (e.g., 5-Bromo-6-methyl-2-naphthoic acid) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.